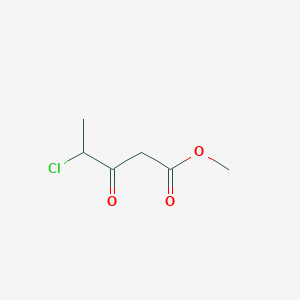
Methyl 4-chloro-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClO3 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Methyl 4-chloro-3-oxopentanoate serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals :
-
Palladium-Catalyzed Reactions :
- This compound has been used in palladium-catalyzed ring-opening reactions with diazabicyclic olefins, leading to the formation of complex cyclic structures that are valuable in medicinal chemistry . The yields from these reactions are often excellent, making it a favorable choice for synthetic chemists.
- Reactivity with Dicarbonates :
Biochemical Applications
- Bioreduction Studies :
- Enzyme-Catalyzed Reactions :
Agrochemical Applications
This compound has been identified as a precursor in the synthesis of insecticides and herbicides. Its derivatives are being explored for their potential to enhance agricultural productivity while minimizing environmental impact due to their targeted action against pests .
Case Study 1: Synthesis of β-Ketoesters
A study demonstrated the effective use of this compound as an intermediate in synthesizing β-ketoesters through various catalytic processes. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in pharmaceutical synthesis.
Case Study 2: Biotransformation
In another investigation, researchers explored the biotransformation of this compound using microbial cultures. The results indicated significant conversion rates and highlighted the potential for developing biocatalytic processes for producing fine chemicals.
Propiedades
Número CAS |
142556-36-3 |
|---|---|
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
NBFSTVAWWARRCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CC(=O)OC)Cl |
SMILES canónico |
CC(C(=O)CC(=O)OC)Cl |
Sinónimos |
Pentanoic acid, 4-chloro-3-oxo-, methyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













